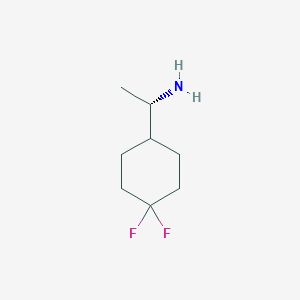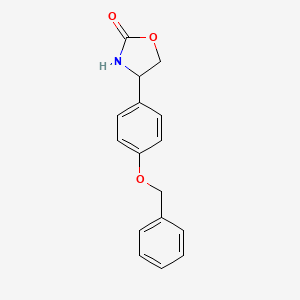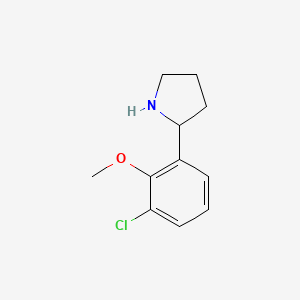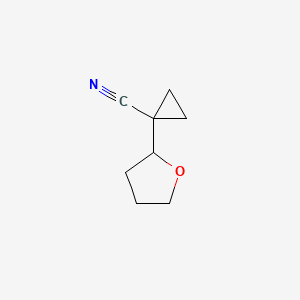
1-(Tetrahydro-2-furanyl)cyclopropanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Oxolan-2-yl)cyclopropane-1-carbonitrile is an organic compound characterized by a cyclopropane ring attached to an oxolane (tetrahydrofuran) ring and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(oxolan-2-yl)cyclopropane-1-carbonitrile typically involves the cyclopropanation of an oxolane derivative. One common method is the reaction of oxolane with a suitable cyclopropanation reagent, such as diazomethane or a carbenoid, under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of 1-(oxolan-2-yl)cyclopropane-1-carbonitrile may involve large-scale cyclopropanation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Oxolan-2-yl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane or lactone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxirane or lactone derivatives.
Reduction: Formation of primary amines or other reduced products.
Substitution: Formation of substituted cyclopropane derivatives with various functional groups.
Scientific Research Applications
1-(Oxolan-2-yl)cyclopropane-1-carbonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(oxolan-2-yl)cyclopropane-1-carbonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring and nitrile group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-(Oxolan-2-yl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Cyclopropane derivatives: Compounds with cyclopropane rings and various substituents.
Oxolane derivatives: Compounds with oxolane rings and different functional groups.
Uniqueness
1-(Oxolan-2-yl)cyclopropane-1-carbonitrile is unique due to the presence of both a cyclopropane ring and a nitrile group, which confer distinct chemical and physical properties. This combination of features makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H11NO |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1-(oxolan-2-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C8H11NO/c9-6-8(3-4-8)7-2-1-5-10-7/h7H,1-5H2 |
InChI Key |
GCXKOWFXUIQZPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2(CC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


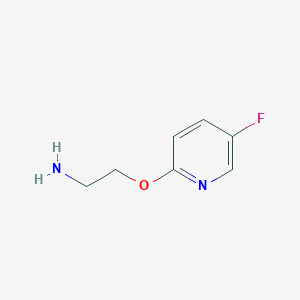
![tert-butylN-[2,2-difluoro-2-(piperidin-2-yl)ethyl]carbamate](/img/structure/B13528940.png)
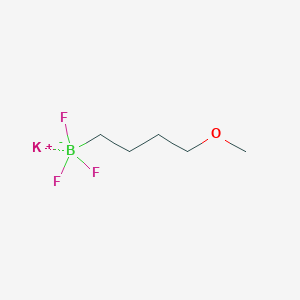
![5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]hydrochloride](/img/structure/B13528958.png)
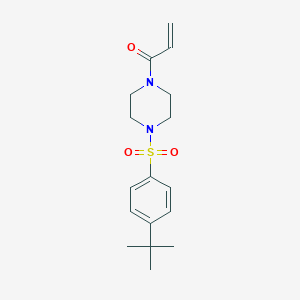
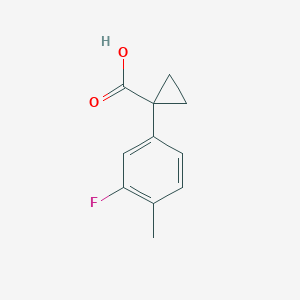
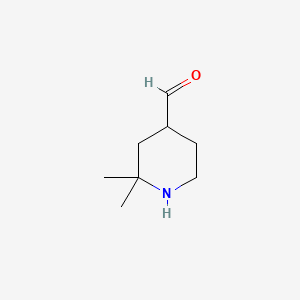
![6-Amino-3-(ethoxymethyl)benzo[d]oxazol-2(3h)-one](/img/structure/B13528994.png)
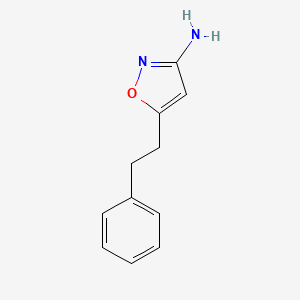
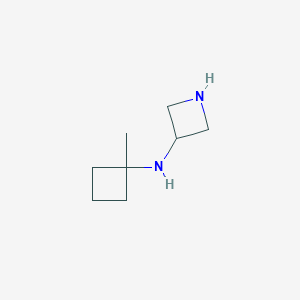
![rac-5-({[(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-2-methylfuran-3-carboxylicacid,trans](/img/structure/B13529005.png)
